3-Bromo-2-iodo-5-(trifluoromethyl)pyridine
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Overview
Description
3-Bromo-2-iodo-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a pyridine ring. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
It is known that the compound can cause toxicity, specifically targeting the respiratory system .
Mode of Action
It is known to participate in suzuki–miyaura coupling reactions , a type of cross-coupling reaction used in organic chemistry to form carbon-carbon bonds. In these reactions, a boron reagent is coupled with a halide using a palladium catalyst .
Biochemical Pathways
It is known that the compound can participate in free radical reactions . In these reactions, a molecule (in this case, 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine) donates or accepts an electron, forming a free radical that can engage in further reactions.
Pharmacokinetics
It is known that the compound is considered hazardous and can cause acute oral and dermal toxicity, as well as acute inhalation toxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored away from strong oxidizing agents, light, heat, and air to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For instance, starting with 3-bromo-5-iodopyridine, the trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where pyridine derivatives are treated with bromine, iodine, and trifluoromethylating agents. These reactions are often carried out in controlled environments to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced with aryl or alkyl groups using palladium catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Common Reagents and Conditions:
Substitution Reactions: Organometallic reagents such as Grignard reagents or organolithium compounds.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of new pyridine derivatives with different functional groups.
Coupling Reactions: Formation of biaryl compounds.
Oxidation and Reduction Reactions: Formation of pyridine derivatives with altered oxidation states.
Scientific Research Applications
3-Bromo-2-iodo-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
- 3-Bromo-5-iodopyridine
Comparison: 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine is unique due to the presence of both bromine and iodine atoms along with the trifluoromethyl group. This combination of substituents provides distinct reactivity and chemical properties compared to similar compounds. For instance, 2-Bromo-5-(trifluoromethyl)pyridine lacks the iodine atom, which affects its reactivity in coupling reactions .
Properties
IUPAC Name |
3-bromo-2-iodo-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3IN/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGZDDNOUMMMJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)I)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3IN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673557 |
Source
|
Record name | 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.89 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214383-73-9 |
Source
|
Record name | 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214383-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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